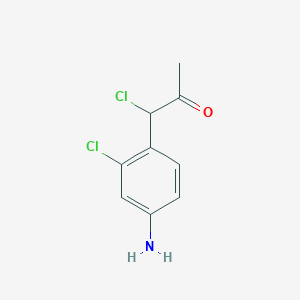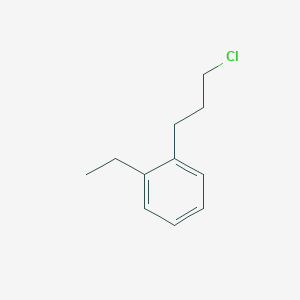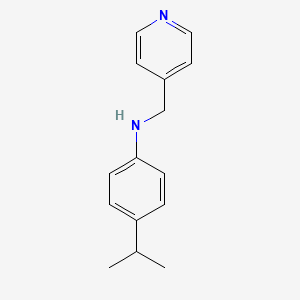
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of a pyridine ring and an aniline moiety, connected via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 4-(propan-2-yl)aniline with pyridine-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase insert domain receptor (KDR) inhibitor, which is relevant in cancer research.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biology: The compound’s interactions with biological targets are explored to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as KDR. By inhibiting KDR, the compound can interfere with the signaling pathways involved in angiogenesis, which is crucial for tumor growth and metastasis. The inhibition of KDR leads to reduced vascular endothelial growth factor (VEGF) signaling, thereby limiting the formation of new blood vessels.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-4-ylmethyl)aniline derivatives: These compounds share a similar structure but may have different substituents on the aromatic rings.
4-(propan-2-yl)-N-(pyridin-2-ylmethyl)aniline: This compound has a similar structure but with the pyridine ring attached at a different position.
Uniqueness
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline is unique due to its specific substitution pattern and the presence of both pyridine and aniline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H18N2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
4-propan-2-yl-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C15H18N2/c1-12(2)14-3-5-15(6-4-14)17-11-13-7-9-16-10-8-13/h3-10,12,17H,11H2,1-2H3 |
Clé InChI |
SACCPYURCJILEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



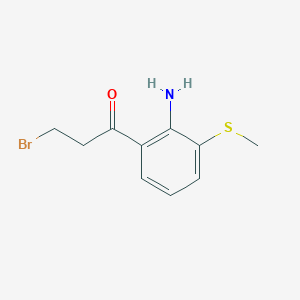


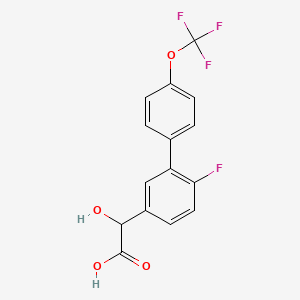
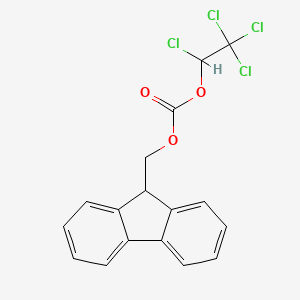
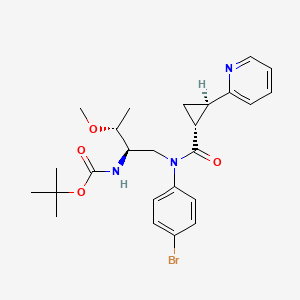
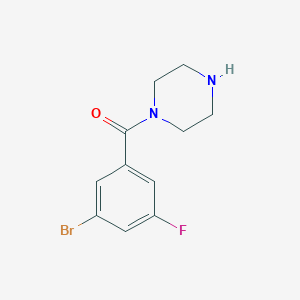

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)


